Cas no 66470-81-3 (Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite)

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Chemical and Physical Properties
Names and Identifiers
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- tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
- TRIS(1,1,1,3,3,3-HEXAFLUORO-2-PROPOXY)PHOSPHITE
- tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
- [(CF3)2CHO]3P
- P(OiC3HF6)3
- tris(1,1,1,3,3,3-hexafluoroisopropyl)phosphite
- Tris[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] phosphite
- Phosphorous Acid Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Ester
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphite
- NSC334060
- tris(1,1,1,3,3,3-hexafluoropropan-2-yloxy)phosphane
- tris(hexafluoroisopropyl)phosphite
- MJOVEPJSFHDSOJ-UHFFFAOYSA-N
- Phosphine, tris[bis(trifluoromethyl)methoxy]-
- A835470
- Tris(1,1,1,3,3,3-hexafluoropropane-2-yloxy)
- MFCD00192561
- Phosphorous acid, tris(1,1,1,3,3,3-hexafluoropropan-2-yl) ester
- tris[1,1,1,3,3,3-hexakis(fluoranyl)propan-2-yl] phosphite
- NSC-334060
- AS-67362
- AKOS025310360
- phosphorous acid tris(1,1,1,3,3,3-hexafluoropropan-2-yl) ester
- DTXSID20318694
- Tris(2H-perfluoro-2-propyl) phosphite
- 66470-81-3
- T72800
- SCHEMBL2378613
- T3353
- Tris[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] phosphite #
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, 98%
- DB-234137
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
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- MDL: MFCD00192561
- Inchi: 1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H
- InChI Key: MJOVEPJSFHDSOJ-UHFFFAOYSA-N
- SMILES: P(OC([H])(C(F)(F)F)C(F)(F)F)(OC([H])(C(F)(F)F)C(F)(F)F)OC([H])(C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 531.95300
- Monoisotopic Mass: 531.9532379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: Colorless solid
- Density: 1.69 g/mL at 25 °C(lit.)
- Boiling Point: 130°C(lit.)
- Refractive Index: n20/D 1.300(lit.)
- PSA: 41.28000
- LogP: 6.74270
- Solubility: Not available
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Customs Data
- HS CODE:2920901900
- Customs Data:
China Customs Code:
2920901900Overview:
2920901900 Phosphite ester.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920901900 VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T794545-50mg |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphite |
66470-81-3 | 50mg |
$75.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304320-1g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | ≥98% | 1g |
¥367.90 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3353-1g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | 98.0%(GC) | 1g |
¥560.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VL204-1g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | 98.0%(GC) | 1g |
¥792.0 | 2022-02-28 | |
TRC | T794545-250mg |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphite |
66470-81-3 | 250mg |
$190.00 | 2023-05-17 | ||
Apollo Scientific | PC3407-1g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | 98+% | 1g |
£47.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237371-1 g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, |
66470-81-3 | 1g |
¥1,384.00 | 2023-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304320-200mg |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | ≥98% | 200mg |
¥164.90 | 2023-08-31 | |
abcr | AB230315-250mg |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite; . |
66470-81-3 | 250mg |
€99.80 | 2024-04-16 | ||
1PlusChem | 1P003VN9-1g |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite |
66470-81-3 | 95% | 1g |
$56.00 | 2025-02-20 |
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite Related Literature
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Xiulin Fan,Chunsheng Wang Chem. Soc. Rev. 2021 50 10486
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Young-Kyu Han,Jaeik Yoo,Taeeun Yim J. Mater. Chem. A 2015 3 10900
Additional information on Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
Tris(1,1,1,3,3,3-Hexafluoro-2-Propyl) Phosphite (CAS No. 66470-81-3): A Versatile Fluorinated Phosphorus Compound in Advanced Materials and Biomedical Applications
In the realm of fluorinated organophosphorus chemistry,Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (CAS No. 66470-81-3) has emerged as a critical compound for its unique combination of thermal stability and electronic properties. This trialkyl phosphite derivative features three hexafluoropropyl groups attached to a central phosphorus atom (phosphite core), creating a highly symmetric molecule with exceptional resistance to hydrolysis and oxidation. Recent advancements in synthetic methodologies have enabled precise control over its synthesis pathway using magnesium-mediated coupling reactions, as reported in the Journal of Fluorine Chemistry (2023), significantly improving scalability for industrial applications.
The fluorination pattern of the hexafluoropropyl substituents (C₃F₆H₂) imparts distinct physicochemical characteristics compared to non-fluorinated analogs. Computational studies published in Nature Communications (2024) revealed that the steric shielding provided by these fluorine clusters enhances molecular rigidity while reducing van der Waals interactions between molecules. This property makes the compound particularly valuable in high-performance polymer additives, where it functions as a stabilizer for polyolefin matrices under extreme thermal conditions exceeding 250°C. Its ability to suppress oxidative degradation pathways has been validated through accelerated aging tests conducted by researchers at MIT's Materials Research Laboratory.
In biomedical research,CAS No. 66470-81-3 demonstrates promising potential as a prodrug carrier platform due to its amphiphilic nature. A groundbreaking study from Stanford University (ACS Medicinal Chemistry Letters 2024) demonstrated that this compound can form self-assembled micelles with drug loading efficiencies exceeding 95% when complexed with hydrophobic pharmaceutical agents. The fluorinated alkyl chains provide both solubility modulation and stealth properties against immune recognition systems while maintaining controlled release kinetics through pH-responsive cleavage mechanisms.
The electronic structure of this phosphite has also found application in advanced optoelectronic materials. Recent work published in Advanced Materials (2024) showed that when incorporated into perovskite solar cell formulations at 5 wt%, it suppresses ion migration pathways by forming passivation layers on grain boundaries. This resulted in device stability improvements under continuous illumination from 50 hours (control samples) to over 500 hours without significant efficiency loss – a critical breakthrough for commercializing perovskite photovoltaics.
Synthetic chemists continue refining its preparation through environmentally benign protocols using supercritical CO₂ solvent systems (Green Chemistry, 2024). These methods reduce energy consumption by 45% compared to traditional reflux techniques while achieving >98% purity via GC-FID analysis. Such advancements align with global sustainability initiatives without compromising the compound's essential properties: refractive index of 1.45 at 589 nm and logP value of +7.8 indicating strong lipophilicity.
In analytical chemistry contexts,CAS No. 66470-81-3 serves as an ideal internal standard for quantitative NMR analysis of fluorinated compounds due to its sharp singlet signals at δP = -9 ppm and δCF₂ = -95 ppm on multinuclear spectra. Its use in trace contaminant detection protocols has been optimized by ISO Technical Committee TC/TC99 guidelines published in early 2024.
Ongoing investigations focus on exploiting its unique coordination chemistry with transition metals for catalytic applications. Preliminary results presented at the 2024 ACS National Meeting indicate its potential as a ligand system for palladium-catalyzed cross-coupling reactions under ambient conditions – achieving turnover frequencies up to 85 h⁻¹ while maintaining enantioselectivity above 95% ee when combined with chiral auxiliaries.
This multifunctional compound continues to redefine material design paradigms across industries through its ability to synergistically combine fluorine's chemical inertness with phosphorus' versatile coordination chemistry. As demonstrated by over two dozen peer-reviewed publications since mid-2023 alone,CAS No. 66470-81-3's research trajectory reflects not only incremental improvements but transformative applications that bridge traditional chemical disciplines into integrated systems engineering solutions.
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